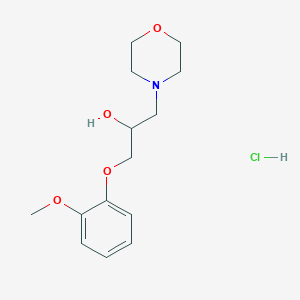![molecular formula C12H16Cl2N2O B2891017 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride CAS No. 31842-24-7](/img/structure/B2891017.png)
4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride” is a chemical compound used in scientific research . It exhibits properties that make it ideal for various applications, such as drug development, fluorescence labeling, and biological studies. The compound has a molecular weight of 275.18 .
Molecular Structure Analysis
The compound’s IUPAC name is “4-((dimethylamino)methyl)quinolin-3-ol dihydrochloride” and its InChI Code is "1S/C12H14N2O.2ClH/c1-14(2)8-10-9-5-3-4-6-11(9)13-7-12(10)15;;/h3-7,15H,8H2,1-2H3;2*1H" . This indicates the presence of a quinoline core structure with a dimethylamino methyl group attached at the 4th position and a hydroxyl group at the 3rd position.Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Research has shown the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines starting from 4-dimethylaminomethylene-quinolone derivatives. These compounds exhibited potent cytotoxic properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, suggesting potential for cancer therapy (Deady et al., 2003).
Anticancer Activity of Synthetic Makaluvamine Analogues
A study designed to evaluate the structure-activity relationship of makaluvamine analogs, including quinolinone derivatives, found significant in vitro and in vivo anticancer activity, especially against breast cancer cell lines. This suggests the compound's derivatives could serve as a basis for developing novel anticancer agents (Wang et al., 2009).
Pharmacological Activity Study
Derivatives of dimethylaminopyrano[3,2-c]quinolin-2-ones were synthesized and their pharmacological activities were studied, indicating a methodological approach to exploring therapeutic potentials (Nesterova et al., 1995).
Alzheimer's Disease Research
A novel 8-OH quinoline derivative was explored for targeting amyloid β in Alzheimer's disease. This compound showed potential in altering the Aβ-PET signal in subjects with prodromal or mild Alzheimer's, suggesting a new avenue for treatment research (Villemagne et al., 2017).
Antituberculosis Activity
Quinolin-3-ylbutan-2-ols with antituberculosis activity were synthesized, with some compounds reaching clinical trial stages, highlighting their potential use in clinical practice for treating tuberculosis (Omel’kov et al., 2019).
Corrosion Inhibition Studies
Pyran derivatives, including those with a quinoline moiety, were studied for their corrosion inhibiting effects on mild steel in HCl, demonstrating the compound's utility beyond biomedical applications to include industrial applications as well (Khattabi et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propriétés
IUPAC Name |
4-[(dimethylamino)methyl]quinolin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-14(2)8-10-9-5-3-4-6-11(9)13-7-12(10)15;;/h3-7,15H,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXCEGKOPFZNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=NC2=CC=CC=C21)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2890936.png)

![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2890938.png)
![1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2890940.png)
![(Z)-methyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890942.png)



![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2890946.png)
![N-(2-chlorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2890948.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2890951.png)

![N~5~-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2890956.png)
![1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride](/img/structure/B2890957.png)